6-Chloro-4-oxochroman-2-carboxylic acid
Overview
Description
6-Chloro-4-oxochroman-2-carboxylic acid is a chemical compound with the molecular formula C10H7ClO4 It is a derivative of chroman, featuring a chlorine atom at the 6th position and a carboxylic acid group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-oxochroman-2-carboxylic acid typically involves the chlorination of chroman derivatives followed by oxidation and carboxylation reactions. One common method involves the following steps:
Chlorination: Chroman is treated with a chlorinating agent such as thionyl chloride (SOCl2) to introduce the chlorine atom at the 6th position.
Oxidation: The chlorinated intermediate is then oxidized using an oxidizing agent like potassium permanganate (KMnO4) to form the 4-oxo group.
Carboxylation: Finally, the compound undergoes carboxylation using carbon dioxide (CO2) under basic conditions to introduce the carboxylic acid group at the 2nd position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-oxochroman-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the 4-oxo group to a hydroxyl group.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted chroman derivatives.
Scientific Research Applications
6-Chloro-4-oxochroman-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-4-oxochroman-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways and signal transduction.
Comparison with Similar Compounds
Similar Compounds
4-Oxo-2-chromanecarboxylic acid: Lacks the chlorine atom at the 6th position.
6-Bromo-4-oxochroman-2-carboxylic acid: Similar structure but with a bromine atom instead of chlorine.
6-Fluoro-4-oxochroman-2-carboxylic acid: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
6-Chloro-4-oxochroman-2-carboxylic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making this compound a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
6-chloro-4-oxo-2,3-dihydrochromene-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO4/c11-5-1-2-8-6(3-5)7(12)4-9(15-8)10(13)14/h1-3,9H,4H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNYIXPGUIVGJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C1=O)C=C(C=C2)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60874143 | |
Record name | 6-CL-4-KETOCHROMAN-2-CARBOXLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60874143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33607-91-9, 52011-76-4 | |
Record name | 6-CL-4-KETOCHROMAN-2-CARBOXLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60874143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-4-oxo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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